3-Fluoro-5-iodotoluene
Overview
Description
3-Fluoro-5-iodotoluene: is a fluorinated iodine-containing toluene derivative with the molecular formula C7H6FI and a molecular weight of 236.03 g/mol . This compound has gained considerable attention in the fields of organic synthesis, material chemistry, and pharmacology due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-iodotoluene can be synthesized through various methods. One common approach involves the iodination of 3-fluorotoluene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form 3-fluorotoluene.
Common Reagents and Conditions:
Palladium Catalysts: Used in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed:
Substitution Products: Various substituted toluenes depending on the functional group introduced.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: 3-Fluorotoluene.
Scientific Research Applications
Chemistry: 3-Fluoro-5-iodotoluene is used as a building block in organic synthesis. Its unique reactivity makes it valuable for creating complex molecules in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a precursor for synthesizing biologically active molecules.
Medicine: The compound is explored for its potential in drug development. Its fluorine and iodine atoms can enhance the pharmacokinetic properties of drug candidates .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and advanced materials .
Mechanism of Action
The mechanism by which 3-Fluoro-5-iodotoluene exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its fluorine and iodine atoms can interact with molecular targets, influencing biological pathways and enhancing the activity of drug candidates .
Comparison with Similar Compounds
- 4-Fluoro-2-iodotoluene
- 3-Fluoro-4-iodotoluene
- 3-Fluoro-2-iodoanisole
Comparison: 3-Fluoro-5-iodotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
1-fluoro-3-iodo-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMMFUTIUURQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475932 | |
Record name | 3-Fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491862-84-1 | |
Record name | 3-Fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-3-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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